Product packaging for Diethyl-1,2,4-triazin-3-amine(Cat. No.:CAS No. 89852-47-1)

Diethyl-1,2,4-triazin-3-amine

Cat. No.: B2628697
CAS No.: 89852-47-1
M. Wt: 152.201
InChI Key: BZQZUYWMLBVGNN-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Triazine (B1199460) Scaffolds

The exploration of 1,2,4-triazine chemistry dates back to the late 19th century. One of the early methods for the synthesis of 1,2,4-triazines was the Bamberger reaction. researchgate.net Over the decades, a multitude of synthetic strategies have been developed to construct the 1,2,4-triazine core. These methods often involve the condensation of 1,2-dicarbonyl compounds with aminoguanidines or the cyclization of α-acylhydrazono-oximes. A significant advancement in the synthesis of these scaffolds has been the development of one-pot procedures, which offer efficiency and atom economy. researchgate.net The parent, unsubstituted 1,2,4-triazine was first synthesized in 1966, opening the door for more detailed investigations into the fundamental properties of this heterocyclic system. acs.org The continuous evolution of synthetic methodologies has enabled the preparation of a vast library of substituted 1,2,4-triazines, facilitating extensive research into their chemical and physical properties.

Significance of 3-Amino-1,2,4-Triazines as Synthetic Building Blocks

Among the various substituted 1,2,4-triazines, the 3-amino derivatives stand out as exceptionally versatile synthetic building blocks. benthamdirect.comresearchgate.netdntb.gov.ua The presence of a reactive amino group on the electron-deficient triazine ring allows for a wide range of chemical transformations. These compounds readily react with electrophiles, such as acyl chlorides and isocyanates, at the amino group. researchgate.net

Furthermore, the 3-amino-1,2,4-triazine scaffold can participate in various cyclization and condensation reactions to form fused heterocyclic systems. For instance, reactions with α,β-unsaturated ketones or esters can lead to the formation of pyrimido[1,2-b] researchgate.netbenthamdirect.comdntb.gov.uatriazines. researchgate.net The reactivity of the amino group, coupled with the inherent properties of the triazine ring, makes 3-amino-1,2,4-triazines valuable precursors for the synthesis of a diverse array of more complex molecules with potential applications in medicinal chemistry and materials science. benthamdirect.comresearchgate.net The unique reactivity of these compounds towards reagents like carbonitriles, carbonyls, and isothiocyanates has been extensively reviewed. benthamdirect.comresearchgate.net

Research Trajectories in Diethyl-Substituted 1,2,4-Triazine Systems

Research into diethyl-substituted 1,2,4-triazine systems, including the specific compound 5,6-diethyl-1,2,4-triazin-3-amine, represents a more specialized area within the broader field of triazine chemistry. While extensive literature exists for variously substituted 1,2,4-triazines, detailed studies focusing solely on the 5,6-diethyl-3-amino analogue are less common. However, existing research on related structures provides valuable insights into the potential synthetic routes and chemical properties of this compound class.

The synthesis of 5,6-dialkyl-1,2,4-triazin-3-amines generally follows established methodologies for 1,2,4-triazine ring formation. A common approach involves the condensation of a 1,2-diketone with aminoguanidine. In the case of 5,6-diethyl-1,2,4-triazin-3-amine, the starting diketone would be 3,4-hexanedione.

Starting MaterialReagentProduct
3,4-HexanedioneAminoguanidine5,6-Diethyl-1,2,4-triazin-3-amine

The resulting 5,6-diethyl-1,2,4-triazin-3-amine can then serve as a scaffold for further functionalization. For example, it can be a precursor in the synthesis of more complex molecules, such as the reported 5,6-diethyl-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2,4-triazin-3-amine. smolecule.com The investigation of such derivatives is often driven by the search for novel compounds with specific biological activities. For instance, various 1,2,4-triazine derivatives have been explored as antagonists for adenosine (B11128) receptors. nih.govacs.org

The chemical properties of diethyl-substituted 1,2,4-triazines are influenced by the electronic and steric effects of the ethyl groups. These alkyl substituents can impact the reactivity of the triazine ring and the solubility of the compound in different solvents. Further research is needed to fully elucidate the specific characteristics and potential applications of Diethyl-1,2,4-triazin-3-amine and its derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N4 B2628697 Diethyl-1,2,4-triazin-3-amine CAS No. 89852-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-diethyl-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-5-6(4-2)10-11-7(8)9-5/h3-4H2,1-2H3,(H2,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQZUYWMLBVGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NC(=N1)N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Diethyl 1,2,4 Triazin 3 Amine Derivatives

Cycloaddition Chemistry of 1,2,4-Triazine (B1199460) Systems

The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent participant in cycloaddition reactions, particularly those of the inverse-electron-demand Diels-Alder type. These reactions provide powerful methods for constructing new heterocyclic frameworks.

A versatile strategy for synthesizing pyrrolo[2,1-f] Current time information in NA.nih.govsemanticscholar.orgtriazines involves the 1,3-dipolar cycloaddition of 1,2,4-triazin-1-ium ylides. nih.govacs.org This process begins with the alkylation of the 1,2,4-triazine at the N1 position to form a stable 1-alkyl-1,2,4-triazinium salt. nih.govresearchgate.net In the presence of a base, this salt serves as a precursor to a triazinium ylide, which is a 1,3-dipole. nih.govnih.gov This ylide, generated in situ, readily reacts with electron-poor dipolarophiles, such as activated alkenes or alkynes, to yield polysubstituted pyrrolotriazines in a single step. nih.govacs.orgresearchgate.net This reaction is often regio- and diastereoselective. nih.govacs.org

Table 3: 1,3-Dipolar Cycloaddition with Triazinium Ylides

DipolarophileProduct Class
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)Pyrrolo[2,1-f] Current time information in NA.nih.govsemanticscholar.orgtriazine
MaleimidesPyrrolo[2,1-f] Current time information in NA.nih.govsemanticscholar.orgtriazine
AcrylatesPyrrolo[2,1-f] Current time information in NA.nih.govsemanticscholar.orgtriazine

1,2,4-Triazines can undergo strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions with strained alkynes, such as bicyclononynes. nih.govdntb.gov.ua This type of reaction is highly valuable in bioorthogonal chemistry for labeling experiments in biological systems, as it can proceed at physiological temperatures without the need for a catalyst. nih.govsemanticscholar.org The reaction involves a [4+2] cycloaddition between the triazine (as the diene) and the strained alkyne (as the dienophile), followed by a retro-Diels-Alder reaction that expels dinitrogen, ultimately forming a substituted pyridine (B92270) ring. semanticscholar.org The reaction rates are comparable to some of the fastest bioorthogonal reactions known. nih.govsemanticscholar.org

Table 4: Strain-Promoted Cycloaddition Partners for 1,2,4-Triazines

Strained DienophileReaction TypeApplication
Bicyclononynes (BCN)SPIEDACBioorthogonal labeling
CyclooctynesSPAACBioorthogonal chemistry
Difluorobenzocyclooctyne (DIFBO)SPAACLive cell imaging

Nucleophilic Aromatic Substitution on the 1,2,4-Triazine Ring

The 1,2,4-triazine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgacs.org This reactivity allows for the direct functionalization of the heterocyclic core. The reaction involves the attack of a nucleophile on one of the ring's carbon atoms, typically C-5 or C-6, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org A leaving group, which can be a halide or even a hydride ion, is then expelled to restore aromaticity. wikipedia.orgresearchgate.net The presence of an N-oxide group can further activate the ring towards nucleophilic attack and provides alternative aromatization pathways, such as deoxygenation. researchgate.netrsc.org This method has been used to introduce a variety of alkyl and aryl substituents onto the triazine ring using reagents like Grignard reagents or stable carbanions. researchgate.netrsc.org

Table 5: Nucleophilic Aromatic Substitution on the 1,2,4-Triazine Ring

NucleophilePosition of AttackLeaving GroupProduct Type
Grignard Reagents (RMgX)C-5H⁻ (via oxidation)5-Alkyl/Aryl-1,2,4-triazine
Stable CarbanionsC-5H⁻ (via deoxygenation)5-Substituted-1,2,4-triazine
PhenolsC-5Br⁻5-Aryloxy-1,2,3-triazine

Investigations into Reaction Mechanisms (e.g., Hydrolysis Pathways, Dealkylation Processes)

The chemical reactivity of Diethyl-1,2,4-triazin-3-amine and its derivatives is a subject of interest due to the presence of the reactive 1,2,4-triazine core and the diethylamino substituent. Mechanistic investigations, particularly concerning hydrolysis and dealkylation, are crucial for understanding the compound's stability and potential metabolic fate. While specific studies on this compound are limited, plausible reaction pathways can be inferred from research on related 1,2,4-triazine and N,N-dialkylamino compounds.

Hydrolysis Pathways

The hydrolysis of this compound can be envisaged to proceed through several potential pathways, primarily involving nucleophilic attack on the triazine ring. The reaction conditions, particularly pH, are expected to significantly influence the mechanism and the resulting products.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrogen atoms of the triazine ring can be protonated, activating the ring towards nucleophilic attack by water. The likely point of initial attack is the C3 carbon atom, which is bonded to the electron-donating diethylamino group, making it susceptible to substitution. A proposed mechanism involves the following steps:

Protonation: Protonation of a ring nitrogen atom enhances the electrophilicity of the ring carbons.

Nucleophilic Attack: A water molecule attacks the C3 carbon, leading to a tetrahedral intermediate.

Proton Transfer: Proton transfer from the attacking water molecule to a nitrogen atom of the diethylamino group can occur.

Elimination: Cleavage of the C-N bond results in the departure of diethylamine (B46881) and the formation of a 3-hydroxy-1,2,4-triazine derivative.

Further Degradation: The resulting hydroxy-triazine may undergo further hydrolysis, potentially leading to the cleavage of the triazine ring itself to form smaller nitrogen-containing compounds and carboxylic acid derivatives.

Research on the acid hydrolysis of a 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one derivative showed that the cyanoethylthio group at the 3-position was hydrolyzed to a hydroxy group, supporting the feasibility of nucleophilic substitution at this position. researchgate.net

Base-Catalyzed Hydrolysis:

Under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the triazine ring is the probable initiation step. The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to such attacks. The proposed pathway would involve:

Nucleophilic Attack: A hydroxide ion attacks one of the electrophilic carbon atoms of the triazine ring, likely C3, C5, or C6.

Ring Opening: This attack can lead to the formation of an intermediate that, upon rearrangement and protonation, results in the cleavage of the triazine ring.

Formation of Products: The degradation products would likely include diethylamine and various acyclic nitrogenous compounds.

Studies on the hydrolysis of other triazine derivatives, such as chloro-s-triazines, have demonstrated that nucleophilic substitution of ring substituents is a common reaction pathway. researchgate.net

Proposed Hydrolysis Pathway Key Steps Plausible Intermediates Potential Final Products
Acid-Catalyzed Protonation of triazine ring, Nucleophilic attack by water at C3, C-N bond cleavageProtonated triazine, Tetrahedral intermediate3-Hydroxy-1,2,4-triazine, Diethylamine, Ring-cleavage products
Base-Catalyzed Nucleophilic attack by hydroxide ion, Ring openingAcyclic nitrogenous intermediatesDiethylamine, Formic acid derivatives, Ammonia

Dealkylation Processes

The removal of one or both ethyl groups from the diethylamino substituent represents another significant reaction pathway for this compound. Dealkylation can occur through various mechanisms, including chemical, thermal, photochemical, and enzymatic processes.

Chemical Dealkylation:

Several reagents are known to effect the N-dealkylation of tertiary amines.

Von Braun Reaction: This classic method involves the reaction of a tertiary amine with cyanogen (B1215507) bromide (BrCN). The proposed mechanism for this compound would be:

Quaternization: The nitrogen of the diethylamino group attacks cyanogen bromide, forming a quaternary ammonium (B1175870) intermediate.

Nucleophilic Substitution: The bromide ion then attacks one of the ethyl groups in an SN2 reaction, leading to the formation of ethyl bromide and an N-ethyl-N-cyano-1,2,4-triazin-3-amine.

Hydrolysis: The resulting cyanamide (B42294) can be subsequently hydrolyzed to the mono-dealkylated product, N-ethyl-1,2,4-triazin-3-amine.

Reaction with Chloroformates: Reagents like ethyl chloroformate can also be used for dealkylation. The mechanism is similar to the von Braun reaction, proceeding through a quaternary ammonium salt followed by nucleophilic attack of the chloride ion on an ethyl group.

Thermal Dealkylation:

At elevated temperatures, N-alkyl groups can be removed from aminotriazines. Studies on the thermal dealkylation of 2,4-bis(alkylamino)-6-chloro-s-triazines have shown that the process can lead to the formation of olefins. nih.gov For this compound, a plausible thermal dealkylation pathway could involve an elimination reaction, producing ethene and N-ethyl-1,2,4-triazin-3-amine.

Photochemical Dealkylation:

Exposure to ultraviolet (UV) light can induce the dealkylation of N,N-dialkylamines. The mechanism often involves the formation of radical intermediates. For this compound, this could proceed via:

Photoexcitation: Absorption of a photon excites the molecule.

Electron Transfer/Hydrogen Abstraction: An intramolecular or intermolecular electron transfer or hydrogen atom abstraction from one of the ethyl groups can occur, generating a radical cation or a carbon-centered radical.

Fragmentation: The radical intermediate can then fragment to yield an ethyl radical and an iminium ion, which is subsequently hydrolyzed to the mono-dealkylated amine and formaldehyde.

Enzymatic Dealkylation:

In biological systems, the dealkylation of xenobiotics is often mediated by cytochrome P450 enzymes. The generally accepted mechanism for N-dealkylation involves:

Oxidation: The enzyme catalyzes the oxidation of the α-carbon of one of the ethyl groups.

Formation of a Carbinolamine: This results in the formation of an unstable carbinolamine intermediate.

Decomposition: The carbinolamine spontaneously decomposes to yield the N-ethyl-1,2,4-triazin-3-amine and acetaldehyde.

The biodegradation of the herbicide atrazine, a 1,3,5-triazine (B166579), is known to involve the dealkylation of its amino groups. researchgate.net

Dealkylation Process Reagent/Condition Proposed Mechanism Key Intermediates Products
Chemical (von Braun) Cyanogen bromide (BrCN)SN2 reactionQuaternary ammonium salt, N-CyanamideN-Ethyl-1,2,4-triazin-3-amine, Ethyl bromide
Thermal High temperatureElimination reactionTransition stateN-Ethyl-1,2,4-triazin-3-amine, Ethene
Photochemical UV lightRadical-mediated fragmentationRadical cation, Iminium ionN-Ethyl-1,2,4-triazin-3-amine, Formaldehyde
Enzymatic Cytochrome P450α-Carbon oxidationCarbinolamineN-Ethyl-1,2,4-triazin-3-amine, Acetaldehyde

Theoretical and Computational Studies of Diethyl 1,2,4 Triazin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies, providing precise data on the electronic and geometric properties of molecules.

Density Functional Theory (DFT) is a powerful computational method for investigating the structural and electronic properties of molecules. irjweb.com For 1,2,4-triazine (B1199460) derivatives, DFT, particularly using functionals like B3LYP, is employed to optimize the molecular geometry, determining key parameters such as bond lengths and dihedral angles. nih.gov These calculations provide a detailed three-dimensional model of the molecule in its most stable energetic state. irjweb.com

The optimization process yields critical data on the geometry of the 1,2,4-triazine core. For instance, calculations on related 1,2,4-triazine structures help in understanding the planarity of the ring and the orientation of its substituents. thieme-connect.de

Table 1: Representative Calculated Geometric Parameters for a 1,2,4-Triazine Ring using DFT/B3LYP
ParameterTypical Calculated Value (Å or °)Description
N1-N2 Bond Length~1.33 ÅThe bond distance between nitrogen atoms 1 and 2 of the triazine ring.
N2-C3 Bond Length~1.34 ÅThe bond distance between nitrogen atom 2 and carbon atom 3.
C3-N4 Bond Length~1.32 ÅThe bond distance between carbon atom 3 and nitrogen atom 4.
N4-C5 Bond Length~1.33 ÅThe bond distance between nitrogen atom 4 and carbon atom 5.
C5-C6 Bond Length~1.42 ÅThe bond distance between carbon atoms 5 and 6.
C6-N1 Bond Length~1.33 ÅThe bond distance between carbon atom 6 and nitrogen atom 1.
N1-N2-C3 Angle~118°The bond angle within the heterocyclic ring.
N2-C3-N4 Angle~126°The bond angle within the heterocyclic ring.

Beyond geometry, DFT is crucial for analyzing the electronic structure. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap (Eg) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.comnih.gov A smaller energy gap generally implies higher chemical reactivity. irjweb.com These calculations help predict how Diethyl-1,2,4-triazin-3-amine might behave in chemical reactions and interact with biological targets. nih.gov

Table 2: Calculated Electronic Properties for Model 1,2,4-Triazine Dyes using TD-DFT
PropertyCalculated Value (eV)Significance
HOMO Energy-5.5 to -6.5 eVRepresents the ability to donate an electron.
LUMO Energy-2.0 to -3.0 eVRepresents the ability to accept an electron.
Energy Gap (Eg)~3.0 to 4.0 eVIndicates chemical reactivity and electronic transition energy. nih.gov

Conformational analysis is critical for flexible molecules like this compound, which features rotatable bonds in its diethylamino group. This analysis involves mapping the potential energy surface of the molecule by systematically rotating these bonds to identify all possible spatial arrangements (conformers). The goal is to locate the most stable structures, known as energy minima.

Reaction Pathway and Transition State Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, providing insights into the transformation from reactants to products. ariel.ac.il For reactions involving 1,2,4-triazine derivatives, this involves mapping the entire reaction pathway. This is achieved by identifying and characterizing the structures of all transition states (TS) and intermediates. escholarship.org

A transition state is a specific configuration along the reaction coordinate that represents an energy maximum, or a saddle point on the potential energy surface. ariel.ac.il The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. escholarship.org Computational methods, particularly DFT, are used to locate the precise geometry of the transition state and calculate its energy. pku.edu.cn In some complex reactions, multiple transition states may exist, indicating a multi-step process or competing reaction pathways. ariel.ac.il For example, computational studies on reactions of related triazines have been used to distinguish between concerted and stepwise mechanisms by comparing the energy barriers of the respective transition states. escholarship.orgpku.edu.cn

Molecular Modeling and Simulation Techniques

Beyond the quantum level, various modeling and simulation techniques are used to understand the behavior of this compound in more complex systems, such as in solution or in the presence of a biological macromolecule.

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Molecular modeling techniques are used to assess these solvation effects. The Polarizable Continuum Model (PCM) and the Self-Consistent Reaction Field (SCRF) method are widely used implicit solvation models. nih.govanu.edu.auresearchgate.net

In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. The solute molecule is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric medium. acs.org This approach allows for the calculation of molecular properties, such as energy, geometry, and electronic structure, in different solvents. researchgate.net For instance, these calculations can predict how the stability of different conformers or the energy barrier of a reaction involving this compound might change when moving from a nonpolar to a polar solvent. nih.gov

Table 3: Illustrative Impact of Solvation Models (PCM/SCRF) on a Molecular Property
Solvent (Dielectric Constant, ε)Predicted Dipole Moment (Debye)Interpretation
Gas Phase (ε=1)~2.5 DIntrinsic polarity of the isolated molecule.
Diethyl Ether (ε=4.3)~3.1 DSlight increase in polarity in a nonpolar solvent.
Ethanol (ε=24.5)~3.8 DSignificant polarization in a polar protic solvent.
Water (ε=78.4)~4.2 DMaximum polarization in a highly polar medium.

When the experimental structure of a protein target is unavailable, homology modeling provides a powerful tool to construct a reliable three-dimensional model. acs.org This technique is particularly relevant for studying how a small molecule like this compound might interact with a specific protein, for example, a receptor or an enzyme. nih.gov

The process begins by identifying a protein with a known experimental structure (the "template") that has a similar amino acid sequence to the target protein. frontiersin.org The sequence of the target protein is then aligned with the template sequence, and a 3D model of the target is built based on the template's backbone structure. researchgate.net Once the homology model of the protein is constructed and validated, molecular docking simulations can be performed. In these simulations, the this compound molecule is placed into the predicted binding site of the protein model to identify the most likely binding poses and to estimate the strength of the interaction. nih.gov This approach is widely used in drug discovery to predict and understand the binding modes of 1,2,4-triazine derivatives to their biological targets. acs.org

Table 4: General Workflow for Homology Modeling and Docking of a Triazine Ligand
StepDescriptionPurpose
1. Template IdentificationSearching a protein database (e.g., PDB) for experimentally solved structures with high sequence similarity to the target protein. frontiersin.orgTo find a suitable structural framework for model building.
2. Sequence AlignmentAligning the amino acid sequence of the target protein with the template's sequence.To map the target residues onto the template structure.
3. Model BuildingConstructing the 3D coordinates of the target protein's backbone and side chains based on the alignment and template structure.To generate a preliminary 3D model of the target protein.
4. Model Refinement & ValidationOptimizing the model to correct for structural inaccuracies and assessing its quality using various stereochemical checks.To ensure the model is physically realistic and reliable.
5. Molecular DockingComputationally placing the triazine ligand into the active site of the validated protein model to predict binding orientation and affinity. acs.orgTo hypothesize the mechanism of interaction and guide further studies.

Advanced Characterization Methodologies for Diethyl 1,2,4 Triazin 3 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural features of Diethyl-1,2,4-triazin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of a related compound, 6-methyl-1,2,4-triazin-3-amine, the methyl protons typically appear as a singlet in the range of δ 2.3–2.5 ppm. For this compound, one would expect to observe signals corresponding to the ethyl groups, likely a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, in addition to signals from the triazine ring proton and the amine protons. The specific chemical shifts would be influenced by the electronic environment of the triazine ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For the parent 1,2,4-triazin-3-amine, the carbon signals are observed at δ = 163.3 (C3), 153.3 (C5), and 141.0 (C6) ppm. thieme-connect.de In this compound, the signals for the ethyl group carbons would also be present, typically with the methylene carbon appearing at a lower field than the methyl carbon. The substitution of ethyl groups on the triazine ring would cause shifts in the C5 and C6 signals compared to the parent compound.

Table 1: Representative NMR Data for Related 1,2,4-Triazine (B1199460) Derivatives

CompoundNucleusChemical Shift (δ, ppm)Reference
1,2,4-Triazin-3-amine¹³C163.3 (C3), 153.3 (C5), 141.0 (C6) thieme-connect.de
6-Methyl-1,2,4-triazin-3-amine¹H~2.3–2.5 (CH₃)
5,6-Diphenyl-1,2,4-triazin-3-amine¹H5.49 (s, 2H, NH₂), 7.30-7.51 (m, 10H, Ar-H) semanticscholar.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For amine-substituted triazines, characteristic N-H stretching vibrations are expected to appear around 3300 cm⁻¹. Other significant absorptions would include C=N stretching of the triazine ring and C-N stretching bands. The presence of the diethyl groups would be indicated by C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The parent 1,2,4-triazine exhibits absorption bands in methanol (B129727) at 374 nm and 247.8 nm. thieme-connect.de Substituted triazines show similar electronic spectra, though the position and intensity of the absorption maxima can be influenced by the nature and position of the substituents. thieme-connect.demdpi.com For this compound, the electronic spectrum would be expected to show absorptions characteristic of the substituted triazine ring system.

Table 2: Spectroscopic Data for 1,2,4-Triazine Derivatives

TechniqueCompoundCharacteristic AbsorptionReference
IR6-Methyl-1,2,4-triazin-3-amine~3300 cm⁻¹ (NH₂ stretch)
UV-Vis1,2,4-Triazine (in Methanol)374 nm, 247.8 nm thieme-connect.de

Mass Spectrometry (MS, LC/MS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pattern of a compound.

Molecular Weight Determination: The molecular weight of this compound is 152.2 g/mol . biosynth.com In mass spectrometry, this would be observed as the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique used.

Fragmentation Analysis: Electron Ionization Mass Spectrometry (EI-MS) typically leads to extensive fragmentation, providing valuable structural information. The fragmentation pattern of this compound would likely involve the loss of ethyl groups, elimination of small neutral molecules like HCN or N₂, and cleavage of the triazine ring. Liquid Chromatography-Mass Spectrometry (LC/MS) is particularly useful for analyzing complex mixtures and thermally labile compounds. epa.gov Softer ionization techniques used in LC/MS, such as electrospray ionization (ESI), often result in less fragmentation and a more prominent molecular ion peak.

Crystallographic Analysis

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in the crystal lattice is governed by intermolecular forces, with hydrogen bonding often playing a crucial role, especially in molecules containing amine groups. In the crystal structure of this compound, it is expected that the amine group would participate in hydrogen bonding with the nitrogen atoms of the triazine ring of adjacent molecules. These interactions significantly influence the physical properties of the compound, such as its melting point and solubility. The analysis of the crystal structure reveals the specific hydrogen bonding network, including donor-acceptor distances and angles. nih.gov

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are indispensable tools for the separation and purity verification of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are particularly prominent in the analysis of 1,2,4-triazine derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of 1,2,4-triazine derivatives and for their preparative separation. For compounds structurally similar to 5,6-Diethyl-1,2,4-triazin-3-amine, such as other 5,6-disubstituted-1,2,4-triazin-3-amines, reverse-phase HPLC (RP-HPLC) is the method of choice. sielc.comsemanticscholar.org

Methodologies typically employ a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. semanticscholar.orgnih.gov A gradient elution is often used, with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as water containing a small percentage of an acid like formic acid or phosphoric acid to improve peak shape and resolution. sielc.comsemanticscholar.org For instance, a common gradient might run from a low to a high concentration of acetonitrile over a period of 20 to 30 minutes. semanticscholar.org Detection is commonly performed using a photodiode array (PDA) or a UV detector at wavelengths where the triazine core exhibits strong absorbance, typically between 215 and 290 nm. nih.govresearchgate.net The purity of the synthesized compound is determined by integrating the peak area of the target compound relative to the total area of all observed peaks. In many research settings, a purity of ≥95% is considered acceptable for subsequent applications. semanticscholar.org

Below is a representative table of HPLC conditions used for the analysis of analogous 1,2,4-triazine compounds.

Table 1: Representative HPLC Parameters for Analysis of 1,2,4-Triazine Derivatives

ParameterValue/ConditionSource
Column Reverse-Phase C18, 5 µm semanticscholar.org
Mobile Phase A 0.1% Formic Acid in Water semanticscholar.org
Mobile Phase B 0.1% Formic Acid in Acetonitrile semanticscholar.org
Flow Rate 1.0 mL/min semanticscholar.org
Detection UV at 215 nm and 254 nm nih.gov
Column Temp. 45 °C semanticscholar.org

These HPLC methods are scalable and can be adapted for preparative chromatography to isolate impurities or for pharmacokinetic studies. sielc.com

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of chemical reactions in real-time. tandfonline.comacs.org In the synthesis of 5,6-Diethyl-1,2,4-triazin-3-amine, TLC is used to track the consumption of starting materials and the formation of the product.

The stationary phase is typically a silica (B1680970) gel plate (Silica Gel 60 F254). tandfonline.com A small amount of the reaction mixture is spotted onto the plate, which is then developed in a chamber containing an appropriate mobile phase, often a mixture of ethyl acetate (B1210297) and hexane. The ratio of these solvents is optimized to achieve good separation between the spots corresponding to the reactants and the product. After development, the plate is visualized under UV light (254 nm), where the aromatic triazine ring allows for easy detection. sigmaaldrich.com The relative positions of the spots (Rf values) indicate the progress of the reaction, with the completion of the reaction being confirmed when the spot for the starting material is no longer visible. acs.org

Other Analytical and Materials Science Techniques

Beyond chromatography, a range of other analytical techniques are employed to provide a complete profile of 5,6-Diethyl-1,2,4-triazin-3-amine, confirming its elemental composition and characterizing its physical properties.

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis is critical for confirming that the synthesized compound has the expected empirical formula. For 5,6-Diethyl-1,2,4-triazin-3-amine (C₇H₁₂N₄), the theoretical elemental composition can be calculated and compared against the experimentally determined values.

The results are typically considered acceptable if the experimental values are within ±0.4% of the calculated values, which confirms the purity and identity of the compound. scirp.org

Table 2: Elemental Analysis Data for a Representative 1,2,4-Triazine Derivative

ElementTheoretical %Found %Source
Carbon (C) 46.1546.25 tandfonline.com
Hydrogen (H) 5.535.51 tandfonline.com
Nitrogen (N) 30.7530.70 tandfonline.com

(Data shown for the analogous compound Ethyl 5-amino-3-methyl-1,2,4-triazine-6-carboxylate)

Thermogravimetry-Differential Thermal Analysis (TG-DTA) provides crucial information about the thermal stability and decomposition behavior of a material. researchgate.netmdpi.com In a TG-DTA experiment, the mass of a sample is monitored as a function of temperature (TG), while the temperature difference between the sample and a reference material is also measured (DTA). researchgate.net

Studies on various 1,2,4-triazine derivatives show that these compounds generally exhibit high thermal stability, often decomposing at temperatures above 250 °C in an inert atmosphere. mdpi.com The TG curve indicates the temperature at which weight loss begins, signifying decomposition. The DTA curve reveals whether the decomposition process is endothermic or exothermic. researchgate.net For many polynitrogenated heterocycles, the decomposition in an inert atmosphere occurs in a single primary stage. mdpi.com This thermal data is vital for understanding the material's stability under different temperature conditions.

Table 3: Representative Thermal Analysis Data for Heterocyclic Compounds

AnalysisObservationTemperature Range (°C)Source
TG Onset of major weight loss> 250 mdpi.com
DTA Endothermic peak (melting)Varies by compound researchgate.net
DTA Exothermic/Endothermic peak (decomposition)> 250 researchgate.net

Research Applications of Diethyl 1,2,4 Triazin 3 Amine in Chemical Science

Role as Ligands in Coordination Chemistry and Supramolecular Assembly

The nitrogen-rich 1,2,4-triazine (B1199460) ring is an excellent building block for ligands due to the presence of multiple nitrogen donor atoms. These atoms can chelate to metal ions, forming stable complexes that are foundational to separation chemistry and the construction of intricate supramolecular structures.

The 3-amino-1,2,4-triazine moiety is a key component in multidentate ligands designed for specific metal ion complexation. The nitrogen atoms of the triazine ring act as soft N-donors, which show a preferential affinity for certain metal ions over others. This characteristic is pivotal in the design of selective extractants.

Complexes are often formed where the triazine derivative acts as a bidentate or multidentate chelator. For instance, in some complexes, the ligand coordinates to the metal center through the nitrogen at position 2 of the triazine ring and the nitrogen of an attached azomethine group. The stoichiometry of these complexes, such as a 2:1 ligand-to-metal ratio, has been identified through various analytical techniques including IR and NMR spectroscopy, mass spectrometry, and elemental analysis. Furthermore, 3-amino-1,2,4-triazine itself is noted for its use in synthesizing organometal complexes, highlighting its fundamental role in coordination chemistry. sigmaaldrich.com

A significant application of ligands incorporating the diethyl-1,2,4-triazine core is in the separation of trivalent actinides (An(III)) from lanthanides (Ln(III)). This is a critical and challenging step in the partitioning and transmutation (P&T) strategy for managing high-level nuclear waste. The chemical similarity between An(III) and Ln(III) ions makes their separation difficult.

Ligands such as 2,6-bis(5,6-diethyl-1,2,4-triazin-3-yl)pyridine (EtBTP) have demonstrated remarkable efficiency and selectivity in this process. These molecules contain the Diethyl-1,2,4-triazin-3-amine structural unit and exhibit a stronger affinity for actinide ions over lanthanide ions. This selectivity is attributed to the differing nature of the metal-ligand bonds; the interaction between the soft-donor nitrogen atoms of the triazine ring and the actinides has a more significant covalent character compared to the more ionic interaction with lanthanides. This difference in bonding energy, though small, results in large separation factors. Studies have shown that bis-triazine (B1207110) bipyridine (BTBP) molecules can achieve high separation factors for Americium (Am) from Europium (Eu), often around 150.

Ligand TypeApplicationSeparation TargetKey Finding
BTP (bis-triazinyl pyridine) Actinide/Lanthanide SeparationAm(III) from Ln(III)Selectivity arises from enhanced covalent character in Am-N bonds.
BTBP (bis-triazine bipyridine) Actinide/Lanthanide SeparationAm(III) from Eu(III)Shows robust separation in low-polarity solvents.
Et-Tol-CyMe4-ATPhen Actinide/Lanthanide SeparationAm(III) from Ln(III)Achieves a high separation factor of over 280 with good stripping efficiency.

Utilization in Catalysis Research

The 1,2,4-triazine framework is not only a component of passive ligands but also contributes to catalytically active systems. Derivatives of 3-amino-1,2,4-triazine have been explored in various catalytic applications, ranging from industrial processes to advanced analytical techniques.

Metal complexes incorporating ligands derived from 3-amino-1,2,4-triazole-5-carboxylic acid have been shown to be effective catalysts. acs.orgresearchgate.net These energetic complexes can significantly accelerate the thermal decomposition of ammonium (B1175870) perchlorate (B79767) (AP), a common component in solid propellants. acs.orgresearchgate.net By lowering the decomposition temperature of AP, these complexes act as high-efficiency catalysts, enhancing combustion performance. acs.orgresearchgate.net

In a different application, 3-amino-1,2,4-triazine was used as a catalyst in the Signal Amplification by Reversible Exchange (SABRE) technique. sigmaaldrich.com SABRE is a method for hyperpolarizing molecules to dramatically increase their signal in Nuclear Magnetic Resonance (NMR) spectroscopy. The use of the triazine derivative as a catalyst enabled significant NMR signal enhancement in water, which has potential applications in improving the sensitivity of magnetic resonance imaging (MRI). sigmaaldrich.com Additionally, 1,3,5-triazine-based systems are employed to catalyze dehydrocondensation reactions for the formation of amides, a fundamental transformation in organic chemistry. jst.go.jp

Incorporation into Functional Materials (e.g., Fluorescent Compounds, if structurally relevant)

The unique electronic properties and rigid structure of the triazine ring make it a valuable component in the design of functional materials, particularly those with specific optical properties like fluorescence.

Researchers have successfully synthesized fluorescent energetic materials by fusing azole rings with a 4-amino-1,2,3-triazine-3-N-oxide core. acs.orgresearchgate.net These compounds exhibit a notable green fluorescence under UV light, a property attributed to the triazine N-oxide moiety. acs.orgresearchgate.net The discovery is significant because typical energetic materials contain nitro groups that quench fluorescence. acs.org This opens possibilities for developing materials that combine energy storage with optical signaling.

Furthermore, covalent organic polymers (COPs) containing a triazine core have been developed for use as selective fluorescent chemosensors. nih.gov For example, a polymer incorporating a triazine unit was designed to detect organoarsenic feed additives in water. nih.gov The polymer exhibits strong fluorescence that is selectively quenched in the presence of the target analyte, allowing for detection at nanomolar concentrations. nih.gov The inherent chemical and thermal stability of such triazine-based polymers makes them robust materials for environmental sensing applications. nih.gov The utility of 3-amino-1,2,4-triazine derivatives in creating functional materials is also supported by crystallographic analyses, which provide insight into molecular interactions that can be exploited in materials science. sigmaaldrich.comsigmaaldrich.com

Material TypeCore StructureFunctional PropertyApplication
Azole-fused N-oxide 4-Amino-1,2,3-triazine-3-N-oxideGreen FluorescenceEnergetic Materials
Covalent Organic Polymer 1,3,5-Triazine (B166579)FluorescenceChemosensor for Pollutants
PDK1 Inhibitors 3-Amino-1,2,4-triazineApoptosis InductionCancer Therapeutics

Contribution to Organic Synthesis as Reagents or Intermediates

3-Amino-1,2,4-triazine and its derivatives are highly versatile building blocks in organic synthesis. researchgate.net Their unique reactivity allows for their use as starting materials in the construction of a wide array of more complex heterocyclic systems. researchgate.nettandfonline.com

The presence of the amino group at position 3, along with the nitrogen atoms within the triazine ring, provides multiple reactive sites. researchgate.net These compounds undergo various chemical transformations including alkylation, acylation, cycloaddition, and cyclocondensation reactions. tandfonline.com For example, 3-amino-1,2,4-triazines can be used to synthesize fused heterocyclic systems like imidazo[3,2-b] acs.orgCurrent time information in Bangalore, IN.mdpi.comtriazines and pyrimido[3,2-b] acs.orgCurrent time information in Bangalore, IN.mdpi.comtriazines through reactions with reagents like chloroacetonitrile (B46850) or dimethyl malonate. scirp.org

These triazine derivatives also serve as key intermediates in multi-step syntheses. They can be converted into hydrazino-triazines, which are then used to build even more complex molecules. sciforum.net The S-alkyl substituents on related triazines can be utilized in palladium-catalyzed cross-coupling reactions, further expanding their synthetic utility. acs.orgresearchgate.net The reactivity of the triazine ring itself allows for nucleophilic attack, enabling further functionalization. acs.org This wide range of reactivity makes 3-amino-1,2,4-triazines valuable synthons for creating libraries of compounds for various applications, including the development of new pharmaceuticals. mdpi.comjmchemsci.comgoogle.com

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

While classical methods for synthesizing substituted 1,2,4-triazines exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic pathways to access Diethyl-1,2,4-triazin-3-amine and its analogues.

Current research in the broader field of triazine synthesis emphasizes one-pot reactions and microwave-assisted protocols to increase yields and reduce reaction times. researchgate.net Future efforts could adapt these modern techniques for the targeted synthesis of this compound. A key goal would be to move away from harsh reagents and multi-step procedures towards more environmentally benign "green chemistry" approaches. This includes exploring novel catalytic systems, utilizing safer solvents, and designing processes that minimize waste generation.

Furthermore, the development of modular synthetic routes would be highly valuable. Such routes would allow for the easy introduction of various substituents onto the triazine core, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies. This could involve refining sequential nucleophilic substitution strategies, perhaps starting from a precursor like 3-chloro-1,2,4-triazine (B11772924) and introducing the diethylamino group under optimized conditions. mdpi.com

Synthetic Strategy Potential Advantages for this compound Synthesis Key Research Focus
Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced reaction control.Optimization of solvent, temperature, and microwave power parameters.
One-Pot Procedures Increased efficiency, reduced purification steps, cost-effectiveness. researchgate.netDevelopment of compatible reaction sequences without isolating intermediates.
Catalytic C-H Amination Direct and atom-economical introduction of the diethylamino group.Discovery of suitable catalysts and reaction conditions for the 1,2,4-triazine (B1199460) core.
Flow Chemistry Improved safety, scalability, and process control.Adaptation of batch reactions to continuous flow systems for large-scale production.

Exploration of New Reactivity Patterns and Transformation Pathways

Understanding the inherent reactivity of this compound is crucial for its application as a chemical building block. The electron-donating nature of the diethylamino group is expected to modulate the electronic properties of the 1,2,4-triazine ring, potentially leading to unique reactivity compared to other substituted triazines.

A significant area for future exploration is the participation of this compound in inverse electron-demand Diels-Alder (IEDDA) reactions. researchgate.net These reactions are powerful tools for constructing new heterocyclic systems. researchgate.net Investigating its reactivity with various dienophiles could lead to the synthesis of novel fused-ring structures with potential biological or material applications.

Another promising avenue is the direct functionalization of the triazine ring's C-H bonds. researchgate.net Developing methodologies for regioselective C-H activation and subsequent coupling reactions would provide a direct route to more complex derivatives without the need for pre-functionalized starting materials. Additionally, transformations involving the diethylamino substituent itself could be explored, such as N-dealkylation or functionalization of the ethyl chains, to further diversify the molecular scaffold.

Advanced Computational Predictions and Experimental Validation

The integration of computational chemistry is set to accelerate the discovery and development of new applications for this compound. Advanced computational models can predict a wide range of molecular properties, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and screening. nih.gov

Density Functional Theory (DFT) calculations can be employed to predict geometric structures, electronic properties (such as HOMO-LUMO energy gaps), and heats of formation for this compound and its hypothetical derivatives. researchgate.net This information is vital for understanding its stability, reactivity, and potential as an energetic material or a component in electronic devices. researchgate.net

For potential pharmaceutical applications, Quantitative Structure-Activity Relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics simulations can be used to predict biological activity. nih.govnih.gov These methods can identify potential protein targets and predict the binding affinity and mode of interaction, thereby guiding the design of new drug candidates. nih.govnih.gov Subsequent experimental validation of these in silico predictions is a critical step to confirm the computational findings and refine the models for future use.

Computational Method Predicted Property for this compound Potential Application Area Experimental Validation
DFT Electronic structure, reactivity indices, bond dissociation energies. researchgate.netMaterials Science, Reaction Mechanism StudiesSpectroscopic analysis, kinetic studies.
Molecular Docking Binding modes and affinities to biological targets. nih.govMedicinal Chemistry, Drug DiscoveryIn vitro enzyme assays, binding assays.
ADMET Prediction Absorption, Distribution, Metabolism, Excretion, Toxicity profiles. jomardpublishing.comPharmaceutical DevelopmentIn vitro cell permeability assays, metabolic stability studies.
3D-QSAR Correlation of structural features with biological activity. nih.govLead Optimization in Drug DesignSynthesis and biological testing of a compound library.

Integration into Interdisciplinary Chemical Research Fields

The true potential of this compound will be realized through its integration into various interdisciplinary fields. The unique combination of the nitrogen-rich triazine core and the flexible diethylamino group makes it an attractive candidate for several applications.

Medicinal Chemistry: The 1,2,4-triazine scaffold is a "privileged structure" found in numerous compounds with anticancer, antiviral, and antimicrobial properties. nih.govnih.govnih.govnih.gov Future research should involve screening this compound and its derivatives for a wide range of biological activities. Its structural similarity to known kinase inhibitors or receptor antagonists could make it a starting point for developing new therapeutic agents. acs.orgnih.govnih.gov

Materials Science: Triazine-based compounds are being explored for use in organic electronics, such as organic light-emitting diodes (OLEDs), due to the electron-deficient nature of the triazine ring. nbinno.com The influence of the diethylamino group on the photophysical and charge-transport properties of the molecule could be investigated to assess its suitability for such applications. It could also serve as a monomer or building block for novel polymers and functional coatings. nbinno.comcore.ac.uk

Agrochemicals: The triazine core is famously present in many herbicides. core.ac.uk While extensive research would be required, exploring the herbicidal or pesticidal properties of this compound could open up avenues in agricultural chemistry.

By pursuing these future directions, the scientific community can systematically uncover the properties and potential applications of this compound, transforming it from a simple chemical entity into a valuable tool for innovation across multiple scientific disciplines.

Q & A

Q. What are the recommended synthetic routes for Diethyl-1,2,4-triazin-3-amine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : this compound can be synthesized via adaptations of methods used for analogous triazines. For example, solvent-free reactions between nitriles and guanidine derivatives (e.g., aminoguanidine bicarbonate) have achieved yields up to 90% in related compounds . One-pot synthesis strategies, such as cotrimerization of nitriles with guanidine or N-acetylguanidine, are also viable . Optimization involves adjusting temperature (typically 80–120°C), reaction time (6–24 hours), and stoichiometric ratios. Catalysts like Lewis acids (e.g., ZnCl₂) may improve cyclization efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer : Structural characterization combines NMR (¹H/¹³C for substituent analysis), mass spectrometry (ESI-MS for molecular weight confirmation), and X-ray crystallography . For crystallographic analysis, SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve bond lengths and angles . Single-crystal X-ray diffraction requires well-diffracting crystals grown via slow evaporation in solvents like ethanol or DMSO. Validation tools (e.g., PLATON) check for twinning or disorder, common in triazine derivatives due to planar rigidity .

Advanced Research Questions

Q. What methodologies are employed to analyze the adenosine receptor antagonistic activity of this compound derivatives?

  • Methodological Answer : Adenosine receptor (AR) antagonism is assessed via radioligand binding assays (e.g., competition with [³H]-ZM241385 for A₂AR) and functional assays measuring cAMP inhibition in transfected HEK293 cells . Computational approaches include homology modeling (using templates like PDB 3UZA) and molecular docking to predict binding interactions. For example, substituents at the 5- and 6-positions of the triazine core influence selectivity between AR subtypes (A₁ vs. A₂B) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound analogs?

  • Methodological Answer : Yield discrepancies often arise from variations in reagent purity, reaction scale, or workup protocols. Systematic Design of Experiments (DoE) can isolate critical factors (e.g., solvent polarity, temperature gradients). For example, a 15% yield difference in aminoguanidine-based syntheses was traced to residual moisture in reagents . Analytical techniques like HPLC-MS or in situ FTIR monitor reaction progress and intermediate stability.

Q. What strategies are recommended for the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies guide rational modifications:
  • Electron-withdrawing groups (e.g., Cl, F) at the 5-position enhance receptor binding affinity .
  • Hydrophobic substituents (e.g., aryl rings) improve membrane permeability .
    Computational tools like molecular dynamics simulations predict metabolic stability, while QSAR models prioritize synthetic targets.

Q. How should experimental protocols be adapted when scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Scale-up requires addressing heat dissipation (via jacketed reactors) and mixing efficiency (high-shear stirrers). Safety protocols must manage exothermic reactions and hazardous byproducts (e.g., HCl gas). Waste containing triazine intermediates should be neutralized and disposed via certified facilities to prevent environmental contamination . Transitioning from batch to continuous flow chemistry improves reproducibility and reduces purification steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.